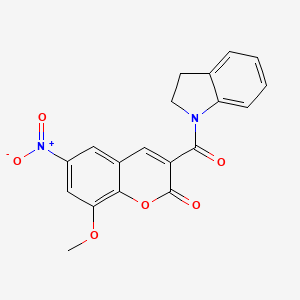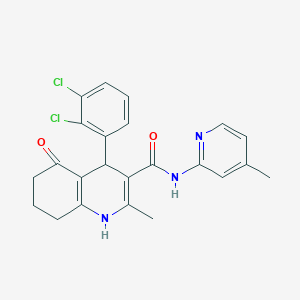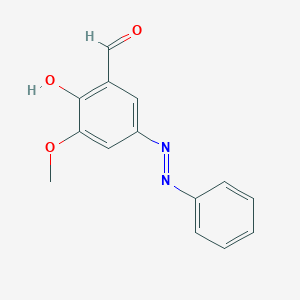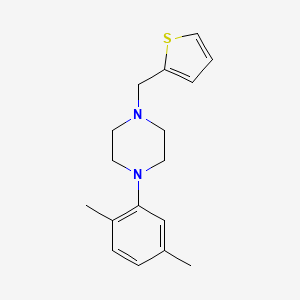
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, also known as CTK7A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTK7A belongs to the class of chromene derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one involves the modulation of various cellular processes, including apoptosis, cell cycle progression, and inflammation. 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of these cellular processes.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to have various biochemical and physiological effects on the body, including the inhibition of cancer cell proliferation, the induction of apoptosis, the suppression of inflammation, and the reduction of oxidative stress. These effects are mediated through the modulation of various cellular processes, as discussed earlier.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one in lab experiments include its synthetic availability, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, the limitations of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one and to identify its molecular targets.
Synthesis Methods
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one can be synthesized using a multistep reaction process that involves the condensation of 2-nitrophenylacetic acid with 3-indolecarboxaldehyde, followed by the cyclization of the resulting intermediate with 8-methoxy-4-methylcoumarin under basic conditions. The final product is obtained through the reduction of the nitro group using palladium on carbon.
Scientific Research Applications
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to exhibit anti-proliferative and apoptosis-inducing effects on cancer cells by inhibiting the activity of certain enzymes and signaling pathways. In inflammation research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-26-16-10-13(21(24)25)8-12-9-14(19(23)27-17(12)16)18(22)20-7-6-11-4-2-3-5-15(11)20/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAYNOPVDLDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)




![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)

